This compound can be synthesized from various starting materials, including naphthol derivatives and amines. It is classified under the category of beta-blockers due to its structural similarities with other compounds in this class, such as propranolol, which is widely used in clinical settings for managing hypertension and anxiety disorders.
The synthesis of 1-butylamino-3-(naphthyloxy)-2-propanol typically involves several key steps:
For example, one synthetic route detailed in patents involves heating a mixture of 2-bromo-4-(1-naphthoxy)-3-butanol with isopropylamine under controlled conditions, followed by purification steps including filtration and crystallization .
The molecular formula for 1-butylamino-3-(naphthyloxy)-2-propanol is . Its structure features:
The compound's three-dimensional configuration plays a crucial role in its interaction with biological targets.
1-Butylamino-3-(naphthyloxy)-2-propanol can participate in various chemical reactions:
For instance, reactions involving palladium catalysts have been reported to facilitate modifications on the naphthyl moiety or on the amino group .
The mechanism of action for 1-butylamino-3-(naphthyloxy)-2-propanol primarily involves blocking beta-adrenergic receptors. This inhibition leads to decreased heart rate and contractility, making it effective for treating conditions such as hypertension and anxiety. The interaction at the receptor level is influenced by the spatial arrangement of functional groups within the molecule, which affects binding affinity.
1-Butylamino-3-(naphthyloxy)-2-propanol exhibits several notable physical and chemical properties:
These properties are essential for assessing its suitability for pharmaceutical applications.
This compound has potential applications in various scientific fields:
Additionally, ongoing research into aryloxyaminopropanols may yield new insights into their structure-activity relationships, enhancing their effectiveness as therapeutic agents.
The compound 1-Butylamino-3-(naphthyloxy)-2-propanol is systematically named as 1-butylamino-3-(naphthalen-1-yloxy)propan-2-ol under IUPAC conventions. Its molecular formula is C₁₇H₂₃NO₂, corresponding to a molecular weight of 273.37 g/mol (calculated from atomic masses). This structure integrates three key moieties:
Table 1: Atomic Composition and Mass Distribution
Element | Count | Atomic Mass (u) | Contribution (u) |
---|---|---|---|
C | 17 | 12.01 | 204.17 |
H | 23 | 1.008 | 23.18 |
N | 1 | 14.01 | 14.01 |
O | 2 | 16.00 | 32.00 |
Total | 273.37 |
The naphthyloxy attachment (1-position) and alkylamino termination (butyl group) are hallmarks of β-adrenergic ligand analogs, though this specific variant lacks clinical applications [1] [4].
The propanol linker contains one chiral center at the C2 carbon bearing the hydroxyl group (–CH(OH)–). This generates two enantiomers: (R)- and (S)-1-butylamino-3-(naphthyloxy)-2-propanol. Unlike clinically used beta-blockers (e.g., propranolol), the stereochemistry of this compound remains uncharacterized experimentally in the literature. However, crystallographic studies of analogous compounds (e.g., Nadolol EP Impurity F) confirm that such chiral centers adopt defined conformations in solid states, influencing molecular packing and receptor affinity [3] [8].
The butylamino group may exhibit restricted rotation due to steric interactions with the naphthyl ring, but no NMR or computational data exists to quantify this.
Table 2: Structural Comparison with Key Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Role/Application |
---|---|---|---|---|
1-Butylamino-3-(naphthyloxy)-2-propanol | C₁₇H₂₃NO₂ | 273.37 | n-Butylamino group | Experimental compound |
Nadolol EP Impurity F | C₁₇H₂₃NO₂ | 273.37 | tert-Butylamino group | Pharmaceutical impurity [3] |
(S)-1-(Isopropylamino)-3-(naphthyloxy)-2-propanol | C₁₆H₂₁NO₂ | 259.34 | Isopropylamino group | Propranolol (beta-blocker) [4] |
1-Amino-3-(1-naphthyloxy)-2-propanol | C₁₃H₁₅NO₂ | 217.26 | Unsubstituted amino group | Synthetic intermediate [7] |
Key observations:
No experimental crystal structure exists for 1-butylamino-3-(naphthyloxy)-2-propanol. However, inferences are drawn from related compounds:
Table 3: Predicted Solid-State Properties
Property | Value/Description | Basis for Prediction |
---|---|---|
Crystal System | Monoclinic | Analogy to Nadolol derivatives |
Hydrogen Bonding | O–H···N (intramolecular), N⁺–H···Cl⁻ (salt) | FTIR of similar compounds |
Unit Cell Parameters | a = 12–15 Å, b = 6–8 Å, c = 10–12 Å | Molecular dimensions + packing |
Melting Point | Not reported | – |
The solid-state stability is likely compromised by hygroscopicity, necessitating storage at –20°C for analytical standards [3].
CAS No.: 112484-85-2
CAS No.: 10606-14-1